This compound belongs to the class of diazaspiro compounds, which are characterized by the presence of nitrogen atoms within a spirocyclic framework. The specific structure of 4,7-diaza-spiro[2.5]octane allows for various substitutions that can enhance its pharmacological properties. It is classified under organic compounds and heterocycles, particularly focusing on nitrogen-containing cyclic structures.
The synthesis of 4,7-diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester involves several steps that ensure the formation of the desired spirocyclic structure:
The molecular formula for 4,7-diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) is , with a molecular weight of approximately 336.34 g/mol.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure:
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester can participate in several chemical reactions:
The mechanism of action for 4,7-diaza-spiro[2.5]octane derivatives is primarily explored in pharmacological contexts:
The applications of 4,7-diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) span various fields:
The 4,7-diaza-spiro[2.5]octane core constitutes a highly strained spirocyclic system comprising a cyclopropane ring fused to a piperazine-like heterocycle. This compact architecture (molecular formula: C₆H₁₂N₂) exhibits exceptional spatial efficiency, with the spiro-conjugation imposing significant conformational restraint on substituents. X-ray crystallographic analyses reveal that the bicyclic system adopts a rigid saddle-like conformation where the cyclopropane ring forms the "pommel" and the diazacyclohexane ring the "seat." This preorganization significantly reduces the entropic penalty upon binding to biological targets compared to flexible linear analogs [10]. The protonation states of the two nitrogen atoms govern the molecule's behavior under physiological conditions: the secondary amine (position 7) exhibits a pKa~9.5, remaining predominantly protonated at physiological pH, while the tertiary amine (position 4) shows weaker basicity (pKa~6.5), leading to mixed protonation states. This protonation diversity enables versatile interactions with target proteins, facilitating ionic bonding with carboxylate residues, hydrogen bonding with backbone amides, and cation-π interactions with aromatic residues [4] [8].
The molecular complexity and Fsp³ character of the 4,7-diaza-spiro[2.5]octane system contribute to enhanced solubility and decreased melting points compared to flat aromatic systems of similar molecular weight. These properties align with contemporary drug design paradigms seeking to escape "flatland" and improve developability profiles. When incorporated into pharmacophores, the spirocyclic core functions as a conformational lock, restricting pendant functional groups into bioactive orientations that optimize target engagement. This scaffolding effect proves particularly valuable in kinase inhibitors (e.g., JAK family) and neurotransmitter modulators, where precise vectorial alignment determines selectivity [4] [9]. The strained cyclopropane moiety further introduces angle distortion that can mimic high-energy intermediate states in enzymatic reactions, explaining its emergence in covalent inhibitors targeting cysteine proteases and serine hydrolases [9].
Table 1: Structural and Physicochemical Properties of the 4,7-Diaza-spiro[2.5]octane Core
Property | Value | Significance in Drug Design |
---|---|---|
Ring System | Bicyclic spiro[2.5] | High 3D character with perpendicular ring orientation |
Molecular Formula | C₆H₁₂N₂ | Favorable hydrogen bond donor/acceptor count |
Molecular Weight | 112.17 g/mol | Low molecular weight for fragment-based design |
Fraction sp³ Carbons | 1.0 | Enhanced solubility and reduced crystallization tendency |
Protonation Sites | Two distinct nitrogens | Tunable charge states for target complementarity |
Conformational Flexibility | Restricted (ΔG⧧ > 15 kcal/mol) | Preorganized bioactive conformation minimizes entropy penalty |
The strategic incorporation of the benzyl ester group at the C4-carboxyl position of the 4,7-diaza-spiro[2.5]octane scaffold transforms this structural motif from a simple building block into a versatile synthetic intermediate with tailored physicochemical behavior. The benzyl ester (C₁₄H₁₈N₂O₂; MW 246.30 g/mol) serves multiple interdependent roles in medicinal chemistry optimization. Primarily, it functions as a protecting group for the carboxylic acid, blocking undesirable ionization during synthetic transformations while simultaneously enhancing the molecule's lipophilicity (LogP 2.02). This controlled hydrophobicity facilitates membrane permeation in cellular assays and improves passive diffusion across biological barriers, critical for intracellular target engagement [2] [5]. The benzyl moiety's aromatic surface further enables π-stacking interactions with protein binding pockets containing phenylalanine, tyrosine, or tryptophan residues, contributing measurable binding energy (ΔG ~1-3 kcal/mol) that can significantly boost potency [5] [9].
Beyond its intermolecular interactions, the benzyl ester group critically influences the physicochemical stability of the parent scaffold. The electron-withdrawing nature of the ester carbonyl reduces the basicity of the adjacent tertiary nitrogen (position 4), shifting its pKa from ~6.5 to ~5.2. This subtle modulation minimizes undesirable protonation under physiological conditions, thereby maintaining optimal molecular geometry for target binding. Additionally, the benzyl ester confers crystallinity to otherwise oily intermediates, facilitating purification through recrystallization or chromatographic separation. This property proves indispensable in multi-step syntheses where impurities can propagate through reaction sequences [2] [8]. The ester's lability toward hydrogenolysis (Pd/C) or acidolysis (HBr/AcOH) provides a strategic synthetic handle for late-stage diversification, enabling parallel synthesis of amides, acids, or alcohols to explore structure-activity relationships [4] [8].
Conversion to the hydrochloride salt (C₁₄H₁₉ClN₂O₂; MW 282.77 g/mol) represents a critical final optimization step for drug substance handling. The hydrochloride salt enhances aqueous solubility (>50 mg/mL versus <5 mg/mL for free base) through ion-dipole interactions with water molecules, while simultaneously improving powder flow properties and reducing hygroscopicity. This salt formation occurs preferentially at the secondary amine (position 7), preserving the electronic properties of the tertiary nitrogen for target binding. The hydrochloride salt form demonstrates excellent solid-state stability, resisting hydrolysis and oxidation under standard storage conditions (ambient temperature, inert atmosphere), making it suitable for long-term storage as an advanced intermediate [7] [10].
Table 2: Impact of Benzyl Ester Functionalization on Molecular Properties
Property | 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid | Benzyl Ester (Free Base) | Benzyl Ester Hydrochloride |
---|---|---|---|
Molecular Formula | C₇H₁₂N₂O₂ | C₁₄H₁₈N₂O₂ | C₁₄H₁₉ClN₂O₂ |
Molecular Weight | 156.18 g/mol | 246.30 g/mol | 282.77 g/mol |
LogP (Predicted) | -0.5 | 2.02 | 1.85* |
Water Solubility | High (>100 mM) | Low (~1 mM) | Moderate (~10 mM) |
pKa (Secondary Amine) | 9.5 | 9.3 | <2 (protonated) |
Crystallinity | Low | High | Very High |
Proteolytic Stability | Susceptible to decarboxylation | Stable | Very Stable |
*Note: LogP reduction upon hydrochloride formation reflects increased polarity of ionized form
Despite the compelling structural features of the 4,7-diaza-spiro[2.5]octane system, significant knowledge gaps persist in its synthetic accessibility and biological exploitation. Conventional routes to the benzyl ester hydrochloride derivative suffer from operational hazards and environmental concerns. The most cited approach (Chinese Patent CN105111155A) employs a sequence involving boron trifluoride diethyl etherate (BF₃·OEt₂) during the critical reduction step. This reagent presents multiple challenges: it is highly flammable (flash point -20°C), reacts violently with water, and hydrolyzes to release corrosive and toxic hydrogen fluoride gas. Such hazards necessitate specialized equipment and handling procedures that impede scale-up beyond kilogram quantities [4] [8]. Additionally, this route requires cryogenic conditions (-78°C) during the spirocyclization step, substantially increasing energy consumption and manufacturing costs. The overall atom economy remains suboptimal (<50%) due to extensive protecting group manipulations involving tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups [4].
The scarcity of structure-activity relationship studies focused specifically on the benzyl ester derivative represents another critical knowledge gap. While the core spirocycle appears in various kinase inhibitors (e.g., JAK family) and antiviral agents, systematic investigations into how the benzyl ester influences target binding versus cleavable prodrugs remain unpublished. The ester's dual role as a hydrogen-bond acceptor (carbonyl oxygen) and hydrophobic anchor (phenyl ring) suggests potential for direct target engagement, yet published biological data typically report only on hydrolyzed analogs or further elaborated derivatives. This omission obscures opportunities to exploit the intact benzyl ester for enhancing target selectivity or modulating residence time [4] [9]. Furthermore, comparative studies between hydrochloride and free base forms in biological matrices are conspicuously absent, despite evidence that salt forms can influence dissolution rates and crystal packing, potentially affecting bioavailability in preclinical models [7] [10].
Recent innovations in alternative synthetic routes highlight efforts to address these limitations. Patent CN111943894A discloses a boron trifluoride-free approach starting from 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives. This five-step sequence features a nucleophilic substitution using glycine methyl ester hydrochloride under mild conditions (acetonitrile, room temperature), followed by protecting group manipulation and reductive cyclization. Crucially, it replaces hazardous boron trifluoride with tetramethyldisiloxane (TMDS) as a mild reducing agent, significantly improving safety profiles [8]. However, this route introduces new challenges, including lengthy purification requirements after each step and moderate overall yields (35-40%), leaving room for further optimization. The development of continuous flow processes or heterogeneous catalytic systems could potentially circumvent these limitations but remains unexplored in the literature.
Table 3: Comparison of Synthetic Approaches to 4,7-Diaza-spiro[2.5]octane Derivatives
Synthetic Parameter | Classical Route (CN105111155A) | Alternative Route (CN111943894A) | Unmet Needs |
---|---|---|---|
Key Reagents | Boron trifluoride diethyl etherate, Sodium borohydride | Glycine methyl ester HCl, Tetramethyldisiloxane | Non-toxic, non-flammable reductants |
Hazard Profile | High (flammable, corrosive, HF risk) | Moderate (acidic conditions) | Room-temperature, aqueous-compatible |
Reaction Conditions | Cryogenic (-78°C), anhydrous | Room temperature to 80°C | Ambient temperature, water-tolerant |
Atom Economy | <50% | ~60% | >75% with minimal protecting groups |
Overall Yield | 15-20% (5 steps) | 35-40% (5 steps) | >60% without chromatography |
Purification Challenges | Multiple chromatographic steps | Crystallizations between steps | Crystallization-driven process |
Scale Demonstrated | Gram scale | Multi-gram scale | Kilogram to metric ton scale |
Environmental Impact | High (hazardous waste) | Moderate (organic solvents) | Green solvents (water, ethanol) |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6